

5'-Fluoroindirubinoxime: A Technical Guide to a Potent FLT3 Inhibitor

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Compound of Interest		
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Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML. **5'-Fluoroindirubinoxime** (5'-FIO), a derivative of the natural compound indirubin, has emerged as a potent and selective inhibitor of FLT3. This technical guide provides a comprehensive overview of 5'-FIO, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its evaluation as an anti-AML agent.

Introduction: FLT3 as a Therapeutic Target in AML

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations result in the continuous activation of downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways, which drive uncontrolled proliferation and survival of leukemic blasts.[2] Consequently, the presence of an FLT3-ITD mutation is a



significant adverse prognostic factor in AML. The critical role of aberrant FLT3 signaling in AML pathogenesis makes it a prime target for therapeutic intervention.

5'-Fluoroindirubinoxime (5'-FIO): An Overview

5'-Fluoroindirubinoxime (CAS No. 861214-33-7) is a synthetic derivative of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan. It has been identified as a potent inhibitor of FLT3 kinase.

Chemical Properties:

Molecular Formula: C16H10FN3O2[3]

Molecular Weight: 295.27 g/mol [3]

Appearance: Light brown to black solid[4]

Solubility: Soluble in DMSO[3][4]

Mechanism of Action and Biological Activity

5'-Fluoroindirubinoxime functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the FLT3 receptor. This, in turn, blocks the downstream signaling cascades that promote leukemic cell growth and survival.

Kinase Inhibition Profile

Biochemical assays have demonstrated that 5'-FIO is a potent inhibitor of FLT3 kinase. Its selectivity profile shows a significant preference for FLT3 over other tested kinases.

Table 1: Kinase Inhibition Profile of 5'-Fluoroindirubinoxime



Kinase Target	IC50 (nM)	Reference
FLT3	15	[5]
VEGFR2	1,530	
Aurora A	1,270	[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

The inhibitory effect of 5'-FIO on FLT3 kinase translates to potent anti-proliferative activity in AML cell lines harboring FLT3 mutations. Notably, it shows significantly greater potency against cells with the FLT3-ITD mutation compared to those with wild-type FLT3.

Table 2: Anti-proliferative Activity of 5'-Fluoroindirubinoxime

Cell Line	FLT3 Status	IC50 (nM)	Reference
MV4-11	FLT3-ITD	72	[5]
RS4;11	FLT3-WT	>2,160	[5]

IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.

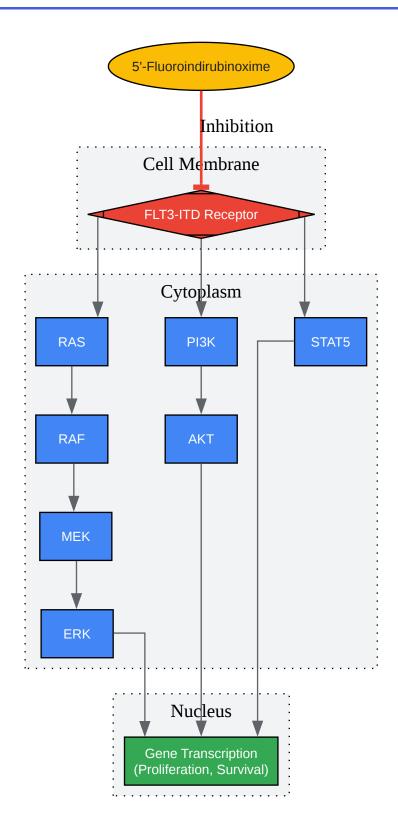
Effect on Cell Cycle

Studies on the FLT3-ITD positive cell line MV4-11 have shown that 5'-FIO induces cell cycle arrest at the G_0/G_1 phase, thereby halting cell proliferation.[5]

Signaling Pathways and Visualization

The primary mechanism of action of 5'-FIO is the inhibition of the FLT3 signaling pathway. Upon binding to the FLT3 receptor, 5'-FIO is expected to block its autophosphorylation and the subsequent activation of key downstream signaling nodes, including STAT5, AKT, and ERK.





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Caption: Inhibition of the FLT3-ITD signaling pathway by **5'-Fluoroindirubinoxime**.



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **5'-Fluoroindirubinoxime**. These are representative protocols and may require optimization for specific laboratory conditions.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of FLT3 kinase by measuring the amount of ADP produced during the kinase reaction.



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Caption: Workflow for the ADP-Glo™ FLT3 Kinase Assay.

Methodology:

- Reagent Preparation:
 - Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM
 DTT.
 - Dilute recombinant human FLT3 enzyme in Kinase Buffer.
 - Prepare a substrate/ATP mix in Kinase Buffer (e.g., synthetic peptide substrate AQT8 and ATP at a concentration near the K_m for ATP).
 - Prepare serial dilutions of 5'-FIO in Kinase Buffer (with a final DMSO concentration kept below 1%).
- Kinase Reaction:



- In a 384-well plate, add 1 μL of diluted 5'-FIO or vehicle (DMSO control).
- Add 2 μL of diluted FLT3 enzyme and incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 2 μL of the substrate/ATP mix.
- Incubate for 60 minutes at room temperature.
- Signal Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - \circ Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
 - Incubate for 30 minutes at room temperature.
 - Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.
- Data Analysis:
 - Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the 5'-FIO concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of 5'-FIO.

Methodology:

Cell Culture:



 Culture MV4-11 (FLT3-ITD) and RS4;11 (FLT3-WT) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

Assay Procedure:

- \circ Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of culture medium.
- Prepare serial dilutions of 5'-FIO in culture medium and add them to the wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
- Incubate for 2-4 hours at 37°C until a color change is apparent.
- Measure the absorbance at 490 nm using a microplate reader.

• Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting cell viability against the logarithm of the 5'-FIO concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

Cell Treatment and Harvesting:



- Seed MV4-11 cells in a 6-well plate and treat with 5'-FIO (e.g., at 1x and 5x IC₅₀ concentrations) or vehicle for 24-48 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.

Fixation:

- Wash the cell pellet with ice-cold PBS.
- Resuspend the cells in 500 μL of PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate on ice for at least 30 minutes or store at -20°C.

Staining:

- Centrifuge the fixed cells and wash twice with PBS.
- Resuspend the cell pellet in 500 μL of PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A.
- Incubate in the dark for 30 minutes at room temperature.

Flow Cytometry:

- Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
- Collect at least 10,000 events per sample.

Data Analysis:

 Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G1, S, and G₂/M phases.

Western Blotting for FLT3 Signaling Pathway

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.



Methodology:

- Cell Lysis:
 - Treat MV4-11 cells with various concentrations of 5'-FIO for a short duration (e.g., 2-4 hours).
 - Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein (20-40 μg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591),
 FLT3, p-STAT5 (Tyr694), STAT5, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and
 ERK1/2. Use β-actin as a loading control.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- · Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy

While specific in vivo studies for **5'-Fluoroindirubinoxime** in an AML model are not readily available in the public domain, a study on a rat tumor model using RK3E-ras cells



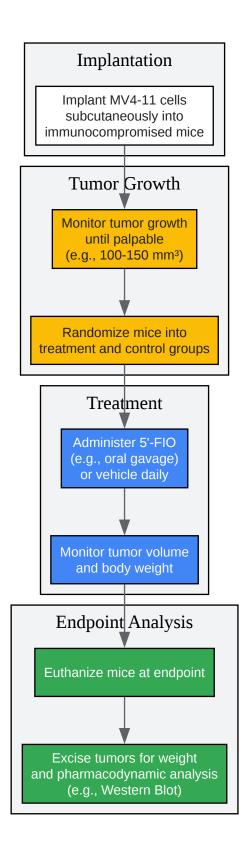




demonstrated that 5'-FIO administered subcutaneously at 10 μ mol/L/100 μ L every other day effectively inhibited tumor growth.[1]

For AML, a standard preclinical model would be a xenograft using FLT3-ITD positive cells like MV4-11.





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Caption: Representative workflow for an in vivo AML xenograft study.



Representative Protocol: MV4-11 Xenograft Model

- Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer 5'-FIO (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, once daily.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Conclusion

5'-Fluoroindirubinoxime is a potent and selective FLT3 inhibitor with significant antiproliferative activity against FLT3-ITD positive AML cells in vitro. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to cell cycle arrest. While in vivo data in a relevant AML model is needed, the existing preclinical data strongly supports its potential as a therapeutic candidate for FLT3-mutated AML. The experimental protocols detailed in this guide provide a framework for the further investigation and development of 5'-FIO and other related indirubin derivatives as targeted therapies for this challenging disease.

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